molecular formula C4H10OS2 B2889059 3-Methylsulfanyl-2-sulfanylpropan-1-ol CAS No. 219519-49-0

3-Methylsulfanyl-2-sulfanylpropan-1-ol

Cat. No.: B2889059
CAS No.: 219519-49-0
M. Wt: 138.24
InChI Key: KOARRLYSDKHRDF-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Methylsulfanyl-2-sulfanylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action for “3-Methylsulfanyl-2-sulfanylpropan-1-ol” is not specified in the search results. This could be due to the compound being used primarily for research purposes.

Safety and Hazards

The safety information and hazards associated with “3-Methylsulfanyl-2-sulfanylpropan-1-ol” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylsulfanyl-2-sulfanylpropan-1-ol typically involves the reaction of 3-chloro-2-methylthio-1-propanol with sodium hydrosulfide (NaSH) under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chloride ion is replaced by a thiol group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve similar nucleophilic substitution reactions, optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Methylsulfanyl-2-sulfanylpropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler thiols.

    Substitution: The thiol and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium hydrosulfide (NaSH) and bases like sodium hydroxide (NaOH) are commonly used.

Major Products

    Oxidation: Formation of disulfides such as 3,3’-dithiobis(2-methylthio-1-propanol).

    Reduction: Formation of simpler thiols.

    Substitution: Formation of various substituted propanols depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoethanol: Similar in structure but lacks the methylthio group.

    3-Mercaptopropionic acid: Contains a carboxylic acid group instead of a hydroxyl group.

    Thioglycerol: Contains three hydroxyl groups and one thiol group.

Uniqueness

3-Methylsulfanyl-2-sulfanylpropan-1-ol is unique due to the presence of both a thiol and a methylthio group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .

Properties

IUPAC Name

3-methylsulfanyl-2-sulfanylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS2/c1-7-3-4(6)2-5/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOARRLYSDKHRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(CO)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219519-49-0
Record name 3-(methylsulfanyl)-2-sulfanylpropan-1-ol
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